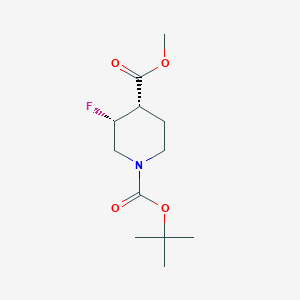
Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate is an organic compound with the molecular formula C15H12BrClO3 It is a derivative of benzoic acid and contains both bromine and chlorine substituents, making it a halogenated aromatic ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 3-hydroxybenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-hydroxybenzoic acid.
Esterification: The brominated product is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form Methyl 3-bromo-4-hydroxybenzoate.
Etherification: Finally, the ester is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The aromatic ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzyl alcohol.
Oxidation: Quinone derivatives or other oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the development of photoactive materials and polymers.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The presence of halogen atoms can enhance its binding affinity to target proteins through halogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of a chlorobenzyl group.
Methyl 4-bromobenzoate: Lacks the additional substituents on the aromatic ring.
Methyl 3-chloro-4-bromobenzoate: Contains both bromine and chlorine but in different positions.
Uniqueness
Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. The chlorobenzyl group also adds steric and electronic effects that can be exploited in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C15H12BrClO3 |
|---|---|
Peso molecular |
355.61 g/mol |
Nombre IUPAC |
methyl 3-bromo-4-[(4-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H12BrClO3/c1-19-15(18)11-4-7-14(13(16)8-11)20-9-10-2-5-12(17)6-3-10/h2-8H,9H2,1H3 |
Clave InChI |
XOBFRUIFAVKITE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B13006287.png)
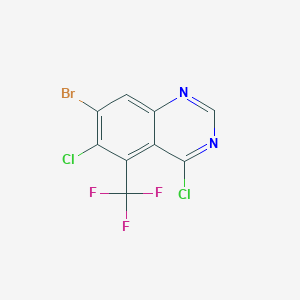
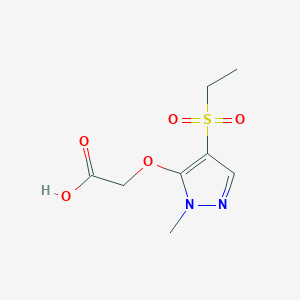
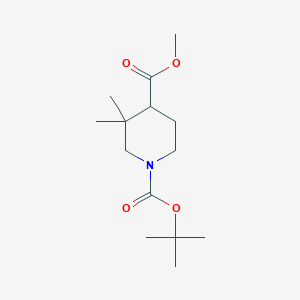
![tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B13006318.png)
![3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13006319.png)

![Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13006342.png)
![Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13006357.png)

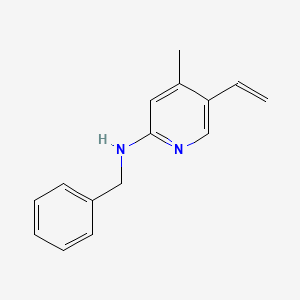
![7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13006373.png)
